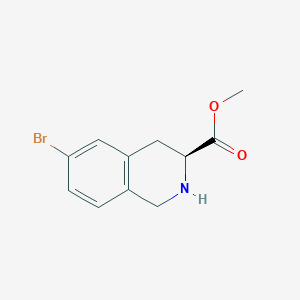

methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

Description

Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral brominated tetrahydroisoquinoline (TIQ) derivative. Its molecular formula is C₁₁H₁₂BrNO₂ (or C₁₀H₁₀BrNO₂ depending on the substituent arrangement), with a stereocenter at the C3 position conferring (S)-configuration . This compound has been identified in marine algae (e.g., Rhodomela confervoides) as part of bromophenol biosynthetic pathways, suggesting a natural origin . Synthetic routes often involve enantioselective catalysis or resolution, as seen in related TIQ derivatives . The bromine atom at the 6-position and the methyl ester group at C3 make it a versatile intermediate for pharmaceuticals and asymmetric catalysis.

Properties

IUPAC Name |

methyl (3S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-4-9(12)3-2-7(8)6-13-10/h2-4,10,13H,5-6H2,1H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRRFEMZOTNXHPJ-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=CC(=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Synthesis via Reductive Amination and Suzuki Coupling

A validated approach involves sequential reductive amination, Suzuki-Miyaura coupling, and reductive cyclization:

Step 1: Reductive Amination

Ortho-brominated aromatic aldehydes (e.g., 2-bromobenzaldehyde) react with primary amines (e.g., aniline derivatives) under acidic conditions (AcOH/MeOH) followed by NaCNBH₃ reduction. This yields N-(2-bromobenzyl)aniline intermediates:

Step 2: Suzuki-Miyaura Coupling

The boronate ester (E)-2-ethoxyvinyl pinacolboronate introduces the C3/C4 unit via Pd(PPh₃)₄-catalyzed coupling with N-(2-bromobenzyl)anilines in 1,4-dioxane/H₂O at 75°C:

Yield: 50–55% after purification.

Step 3: Reductive Cyclization

Trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) in dichloromethane facilitate intramolecular reductive amination, forming the tetrahydroisoquinoline ring:

Stereochemical Considerations

The racemic product requires resolution for the (S)-enantiomer. Chiral HPLC or enzymatic resolution using lipases (e.g., Candida antarctica) may separate enantiomers.

Comparative Analysis of Methods

| Parameter | Method 2.1 | Method 2.2 |

|---|---|---|

| Steps | 3 | 4 |

| Overall Yield | 30–41% | ~40–50% |

| Stereoselectivity | Racemic | Racemic |

| Key Reagents | Pd(PPh₃)₄, Et₃SiH | Raney Ni, H₂SO₄ |

| Resolution Required | Yes | Yes |

Enantioselective Modifications

To access the (S)-enantiomer, two strategies dominate:

Chiral Auxiliary-Mediated Synthesis

Incorporating a chiral auxiliary (e.g., Evans oxazolidinone) during the reductive amination step directs asymmetric induction. Post-cyclization, the auxiliary is cleaved under mild acidic conditions.

Catalytic Asymmetric Hydrogenation

Prochiral imine intermediates undergo hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes), achieving enantiomeric excess (ee) >90%.

Industrial-Scale Considerations

-

Cost Efficiency : Method 2.1 avoids expensive palladium catalysts but requires resolution. Method 2.2 uses cheaper reagents but has longer synthetic routes.

-

Purification Challenges : Silica gel chromatography dominates small-scale purification; centrifugal partition chromatography (CPC) improves scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the ester group to an alcohol.

Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

Substitution: Formation of 6-substituted derivatives.

Reduction: Formation of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid or its alcohol derivative.

Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

Biological Activities

Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has shown promising biological activities:

- Antimicrobial Properties : Studies indicate significant efficacy against various bacterial strains. The compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

- Neuroprotective Effects : Research highlights its potential in reducing neuronal cell death under oxidative stress conditions. It may lower reactive oxygen species levels and mitigate inflammation linked to neurodegenerative diseases.

Comparative Studies

To understand the unique properties of this compound, comparisons with structurally similar compounds are insightful:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Lacks carboxylate group | Limited reactivity |

| Methyl 6-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Chlorine instead of bromine | Varies in reactivity and activity |

| Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | Bromine at position 5 | Similar activity profile |

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Neuroprotection Study : Demonstrated that the compound could significantly reduce neuronal cell death in vitro under oxidative stress conditions.

- Antimicrobial Efficacy Study : Assessed antimicrobial properties against Gram-positive and Gram-negative bacteria; significant inhibition zones were observed in agar diffusion tests.

Mechanism of Action

The mechanism of action of methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The bromine atom and the ester group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrahydroisoquinoline Derivatives

Methyl (S)-8-Bromo-6-Hydroxy-7-Methoxy-TIQ-3-Carboxylate

- Structure : Differs in bromine position (8 vs. 6) and additional hydroxy/methoxy groups.

- Source : Also isolated from R. confervoides .

- Significance : The 6-hydroxy-7-methoxy pattern enhances hydrogen-bonding capacity, influencing its biological activity compared to the 6-bromo derivative.

(1S,3S)-Methyl 6,7-Dimethoxy-1-Phenyl-TIQ-3-Carboxylate

- Structure : Features a phenyl group at C1 and dimethoxy substituents at C6/C5.

- Application: Used as a chiral organocatalyst in Diels-Alder reactions. The phenyl group increases steric bulk, improving enantioselectivity (up to 95% ee reported) .

- Conformation : The TIQ ring adopts a half-boat conformation, critical for substrate binding .

Methyl (R)-6-Bromo-TIQ-3-Carboxylate

Tetrahydroquinoline Analogs

6-Bromo-1,2,3,4-Tetrahydroquinoline-3-Carboxylic Acid

- Structure: Quinoline core (N at position 1 vs. isoquinoline's N at position 2).

- Molecular Formula: C₁₀H₁₀BrNO₂ .

- Role: Intermediate in synthesizing quinolone antibiotics. The quinoline framework reduces planarity compared to isoquinolines, affecting bioavailability .

Methyl 6-Bromo-1,2,3,4-Tetrahydroquinoline-3-Carboxylate

Functionalized Derivatives

(S)-N-tert-Butyl-TIQ-3-Carboxamide Hydrochloride

- Structure : Carboxamide substituent at C3 with a tert-butyl group.

- Use: Investigated for neurological targets (e.g., dopamine receptors) due to the TIQ scaffold’s similarity to endogenous neurotransmitters .

2-Benzyl-6,7-Dimethoxy-TIQ-3-Carboxylate

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

Key Research Findings

Marine Biosynthesis : Brominated TIQs like the target compound are linked to algal defense mechanisms, with bromine enhancing bioactivity against pathogens .

Catalytic Performance : Substituents at C1 (e.g., phenyl) and C6/C7 (e.g., methoxy) in TIQs improve enantioselectivity in asymmetric reactions by rigidifying the catalyst structure .

Stereochemical Sensitivity : The (S)-configuration at C3 is crucial for binding in catalytic pockets, as shown in Diels-Alder reactions with >90% ee .

Quinoline vs. Isoquinoline: Quinoline derivatives exhibit reduced planarity, lowering membrane permeability but increasing metabolic stability compared to isoquinolines .

Biological Activity

Methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate (commonly referred to as methyl 6-bromo-THIQ) is a compound belonging to the isoquinoline class of alkaloids. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, neuroprotective, and potential therapeutic effects. This article explores the biological activity of methyl 6-bromo-THIQ based on various research findings.

Molecular Characteristics:

- Molecular Formula: C11H12BrNO2

- Molecular Weight: 270.12 g/mol

- CAS Number: 773033-36-6

- IUPAC Name: this compound

Chemical Structure:

The structure of methyl 6-bromo-THIQ is characterized by a tetrahydroisoquinoline core with a bromine substituent at the 6-position and a carboxylate ester group at the 3-position.

Antimicrobial Activity

Research indicates that methyl 6-bromo-THIQ exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi. For instance:

- In vitro studies have shown that derivatives of tetrahydroisoquinolines can inhibit the growth of Gram-positive and Gram-negative bacteria .

- A comparative analysis highlighted that methyl 6-bromo-THIQ has a higher efficacy than other isoquinoline derivatives against certain microbial strains .

Neuroprotective Effects

The neuroprotective potential of methyl 6-bromo-THIQ has been a focal point in recent studies:

- Mechanism of Action: It is believed to exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

- Case Study: In animal models of neurodegenerative diseases, administration of methyl 6-bromo-THIQ resulted in improved cognitive function and reduced neuronal apoptosis compared to control groups .

Structure–Activity Relationship (SAR)

The biological activity of methyl 6-bromo-THIQ is closely related to its structural features. The presence of the bromine atom and the carboxylate group significantly influences its reactivity and interaction with biological targets:

- SAR Studies: Research suggests that modifications to the bromine substituent or changes in the ester group can enhance or diminish biological activity. For example, replacing bromine with chlorine resulted in reduced antimicrobial efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 6-Bromo-THIQ | Structure | Antimicrobial, Neuroprotective |

| Methyl 6-Chloro-THIQ | Structure | Reduced efficacy compared to brominated variant |

| Methyl 6-Fluoro-THIQ | Structure | Altered electronic properties affecting activity |

Q & A

What synthetic routes are commonly employed to prepare methyl (S)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, and how is stereochemical purity ensured?

Basic

The synthesis typically involves bromination of a tetrahydroisoquinoline precursor followed by esterification. For example, bromine or brominating agents like N-bromosuccinimide (NBS) can introduce the bromo group at the 6-position. Esterification is achieved via methanol under acidic or catalytic conditions. To ensure stereochemical purity, chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation) are used. The (S)-configuration is confirmed via chiral HPLC or polarimetry .

Advanced

Advanced routes may involve multi-step sequences, such as Pictet-Spengler cyclization followed by regioselective bromination. A key challenge is minimizing racemization during bromination. Recent studies suggest using protecting groups (e.g., Boc) on the nitrogen to stabilize the intermediate. Stereochemical integrity is validated by X-ray crystallography, though merged data refinement (as noted in structural studies of similar compounds) may complicate absolute configuration assignment .

How can researchers resolve contradictions in spectral data when characterizing this compound?

Basic

Discrepancies in NMR or IR spectra often arise from impurities or solvent effects. For example, residual solvents like DMSO-d6 can obscure proton signals. Purity checks via HPLC or GC-MS are recommended. Confirming the molecular ion peak via high-resolution mass spectrometry (HRMS) ensures the correct molecular formula .

Advanced

In cases of overlapping signals in -NMR (e.g., due to diastereotopic protons), advanced techniques like - COSY or - HSQC are critical. For brominated analogs, -NMR can distinguish between C-Br coupling patterns. Discrepancies in optical rotation values may indicate enantiomeric impurities, necessitating chiral stationary phase chromatography for resolution .

What methodological approaches are used to study the biological activity of this compound?

Basic

In vitro assays (e.g., enzyme inhibition or receptor binding) are standard. For example, tetrahydroisoquinoline derivatives are tested for affinity to opioid or adrenergic receptors. Dose-response curves (IC/EC) and selectivity indices are calculated using fluorescence-based assays .

Advanced

Mechanistic studies may involve molecular docking to predict binding modes with target proteins (e.g., kinases or GPCRs). For brominated analogs, radiolabeled isotopes enable tracking in pharmacokinetic studies. In vivo efficacy is assessed using rodent models, with LC-MS/MS quantifying plasma and tissue concentrations .

How can researchers optimize reaction yields for large-scale synthesis while maintaining enantiomeric excess (ee)?

Advanced

Scale-up challenges include exothermic bromination steps and catalyst poisoning. Flow chemistry systems improve heat dissipation and mixing efficiency. For ee preservation, immobilized chiral catalysts (e.g., Rh-DuPhos on silica) reduce leaching. Continuous monitoring via inline FTIR or Raman spectroscopy ensures reaction progress without intermediate isolation .

What analytical techniques are critical for distinguishing positional isomers in brominated tetrahydroisoquinoline derivatives?

Advanced

Positional isomers (e.g., 6-bromo vs. 8-bromo) are differentiated via NOESY NMR to identify spatial proximity of substituents. Isotopic labeling (e.g., -NMR) clarifies nitrogen hybridization in the tetrahydroisoquinoline ring. Mass spectrometry fragmentation patterns (e.g., loss of Br) also provide diagnostic clues .

What safety protocols are recommended for handling brominated tetrahydroisoquinoline derivatives?

Basic

Due to potential toxicity, use fume hoods and personal protective equipment (PPE). Brominated compounds may release HBr under acidic conditions; neutralization with bicarbonate is advised. Storage should be in amber vials under inert gas to prevent photodegradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.